N-Methyl-N-(phenylthio)benzenesulphenamide
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Overview
Description
N-Methyl-N-(phenylthio)benzenesulphenamide is an organic compound with the molecular formula C13H13NS2 and a molecular weight of 247.38 g/mol It is known for its unique chemical structure, which includes a sulphenamide group attached to a phenylthio and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(phenylthio)benzenesulphenamide can be synthesized through several methods. One common approach involves the reaction of N-methylbenzenesulphenamide with phenylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(phenylthio)benzenesulphenamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulphenamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(phenylthio)benzenesulphenamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfenamides and related compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-Methyl-N-(phenylthio)benzenesulphenamide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The sulphenamide group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The exact pathways and molecular targets can vary based on the specific application and reaction environment .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(phenylthio)acetamide
- N-Methyl-N-(phenylthio)benzamide
- N-Methyl-N-(phenylthio)thiourea
Uniqueness
N-Methyl-N-(phenylthio)benzenesulphenamide is unique due to its specific combination of a sulphenamide group with a phenylthio and methyl group. This structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
24398-49-0 |
---|---|
Molecular Formula |
C13H13NS2 |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
N,N-bis(phenylsulfanyl)methanamine |
InChI |
InChI=1S/C13H13NS2/c1-14(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
KMCFEXNDAKVDBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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